4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide were not found, there are related studies on the synthesis of similar compounds. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized .Molecular Structure Analysis
The molecular formula of 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is C15H21NO4S. Its molecular weight is 311.4.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Process Improvement
A compound closely related to "4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide" has been synthesized with potential antitumor effects and excellent bioactivities. The synthesis starts from commercially available materials, highlighting a methodological approach that could be relevant for the synthesis and process improvement of structurally similar compounds (H. Bin, 2015).
Novel Pyrimidines with Extended π-Conjugated Chains
Research on the synthesis of novel pyrimidines, which share a similarity in the synthetic approach for benzamide derivatives, has been conducted. This work could provide insights into designing and synthesizing compounds with enhanced electronic properties for potential applications in material science or as pharmacophores (A. Harutyunyan, H. Panosyan, G. Danagulyan, 2020).
Advanced Materials and Chemical Applications
Synthesis of Ortho-linked Polyamides
A study on the synthesis of polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol showcases the application of complex organic compounds in creating new materials. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Hydroxamic Acids in Plant Defense
Although not directly related to the synthesis of benzamide derivatives, the study on hydroxamic acids reveals the importance of chemical compounds in plant defense mechanisms. This research could inspire the exploration of benzamide derivatives for agricultural or biological applications (H. Niemeyer, 1988).
Future Directions
While specific future directions for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide were not found, related compounds have been studied for their potential therapeutic applications. For example, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been identified as potential therapeutic targets for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .
properties
IUPAC Name |
4-butoxy-N-[(1,1-dioxothiolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-9-21-15-6-4-14(5-7-15)16(18)17-11-13-8-10-22(19,20)12-13/h4-7,13H,2-3,8-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJSUODZABKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide |
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